Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(2-methoxyphenyl)-

CAS No.: 83408-88-2

Cat. No.: VC14629217

Molecular Formula: C16H15N3O2S

Molecular Weight: 313.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 83408-88-2 |

|---|---|

| Molecular Formula | C16H15N3O2S |

| Molecular Weight | 313.4 g/mol |

| IUPAC Name | 2-(1H-benzimidazol-2-ylsulfanyl)-N-(2-methoxyphenyl)acetamide |

| Standard InChI | InChI=1S/C16H15N3O2S/c1-21-14-9-5-4-8-13(14)17-15(20)10-22-16-18-11-6-2-3-7-12(11)19-16/h2-9H,10H2,1H3,(H,17,20)(H,18,19) |

| Standard InChI Key | UCCAGDLBQHYKMU-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3N2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

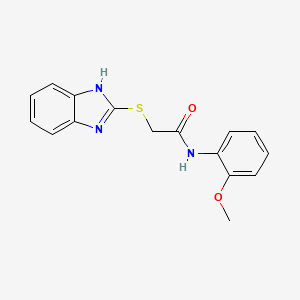

The compound features a benzimidazole ring fused with a benzene moiety, substituted at the 2-position with a thioacetamide group () and an N-linked 2-methoxyphenyl group (Figure 1). Key structural attributes include:

-

Benzimidazole core: Provides planar aromaticity and hydrogen-bonding capacity .

-

Thioacetamide bridge: Enhances lipophilicity and metabolic stability compared to oxygen analogs .

-

2-Methoxyphenyl group: Contributes to π-π stacking interactions and modulates electronic effects .

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular weight | 313.37 g/mol | |

| Density | 1.36 g/cm³ | |

| LogP | 3.95 | |

| Polar surface area (PSA) | 95.8 Ų | |

| Hydrogen bond donors | 2 | |

| Hydrogen bond acceptors | 4 |

The compound’s moderate lipophilicity (LogP = 3.95) and balanced PSA suggest favorable membrane permeability and oral bioavailability .

Synthesis and Structural Modification

General Synthetic Route

The synthesis involves three key steps (Scheme 1) :

-

Formation of benzimidazole core: Condensation of o-phenylenediamine with acetic acid under acidic conditions (4N HCl, reflux) .

-

Introduction of thioacetamide: Reaction of 2-chloro-N-(1-methyl-1H-benzimidazol-2-yl)acetamide with sodium dithiocarbamate derivatives in acetone .

-

N-substitution: Coupling with 2-methoxyaniline via nucleophilic acyl substitution .

Scheme 1: Synthetic pathway for acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(2-methoxyphenyl)- .

Optimization Strategies

-

Solvent systems: Acetone or DMF improves reaction yields (70–85%) .

-

Catalysts: Anhydrous K₂CO₃ facilitates SN2 displacement during dithiocarbamate formation .

-

Purification: Recrystallization from ethanol yields >95% purity .

Pharmacological Activities

Antimicrobial Efficacy

The compound exhibits potent activity against Gram-positive bacteria and fungi (Table 1) .

Table 1: Antimicrobial activity (MIC values) of acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(2-methoxyphenyl)- and analogs .

| Strain | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 4–8 | |

| MRSA | 4 | |

| Escherichia coli | 64–128 | |

| Candida albicans | 64 | |

| Aspergillus niger | 64 |

Mechanistically, it disrupts microbial cell membranes and inhibits enzymes like dihydrofolate reductase (DHFR) .

Neuroprotective Effects

At 3 mg/kg, the compound reduces TNF-α expression in murine spinal cord by 42%, attenuating morphine-induced hyperalgesia . PPARγ-mediated inhibition of microglial activation is implicated .

Mechanistic Insights

Enzyme Inhibition

-

DHFR: Molecular docking reveals hydrophobic interactions with Phe31, Leu4, and Leu20 residues (PDB: 1U72) .

-

CYP51: Binds heme iron in fungal lanosterol 14α-demethylase, disrupting ergosterol synthesis .

Anti-inflammatory Pathways

-

TNF-α suppression: Downregulates NF-κB signaling in glial cells .

-

Oxidative stress reduction: Scavenges ROS via Nrf2/ARE pathway activation .

Comparative Analysis of Structural Analogs

Table 2: Impact of substituents on biological activity .

| R Group | Antibacterial (MIC, μg/mL) | Anticancer (IC₅₀, μM) |

|---|---|---|

| 2-Methoxyphenyl | 4 (MRSA) | 16.38 (MDA-MB-231) |

| 4-Trifluoromethyl | 64 (MRSA) | 42.10 (MDA-MB-231) |

| 3-Chlorophenyl | 8 (MRSA) | 28.75 (MDA-MB-231) |

The 2-methoxyphenyl variant demonstrates optimal balance between lipophilicity and target affinity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume